molecular formula C38H47N4O7P B13725988 (S)-T-GNA phosphoramidite

(S)-T-GNA phosphoramidite

Cat. No.: B13725988
M. Wt: 702.8 g/mol
InChI Key: RIVAXSKTYGDAOA-NMIPJSAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-T-GNA phosphoramidite is a synthetic monomer for the solid-phase synthesis of oligonucleotides incorporating Glycol Nucleic Acid (GNA), an acyclic nucleic acid analog with a three-carbon, phosphodiester backbone . This (S)-isomer is particularly significant as it is better accommodated in right-handed duplex structures with natural RNA than its (R)-counterpart . GNA oligonucleotides are characterized by their strong binding affinity and thermal stability, rivaling that of natural DNA and RNA, which is attributed to a unique reverse Watson-Crick base-pairing mode . The primary research value of this monomer lies in its application for creating nuclease-resistant oligonucleotides . Incorporation of (S)-GNA nucleotides into oligonucleotide strands, such as small interfering RNAs (siRNAs), significantly increases their stability against 3'-exonuclease-mediated degradation, thereby improving their metabolic stability for therapeutic applications . Studies show that siRNAs modified with (S)-GNA in the seed region can mitigate RNAi-mediated off-target effects and have demonstrated improved in vivo potency and an enhanced safety profile in clinical development . This phosphoramidite is synthesized for use with standard cyanoethyl phosphoramidite chemistry on automated synthesizers, enabling the straightforward production of GNA-containing polymers for advanced research . Its applications span the development of novel oligonucleotide therapeutics, including siRNA and antisense agents, and its chemical simplicity provides access to enantiomerically pure building blocks for DNA nanotechnology .

Properties

Molecular Formula

C38H47N4O7P

Molecular Weight

702.8 g/mol

IUPAC Name

3-[[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C38H47N4O7P/c1-27(2)42(28(3)4)50(48-23-11-22-39)49-35(25-41-24-29(5)36(43)40-37(41)44)26-47-38(30-12-9-8-10-13-30,31-14-18-33(45-6)19-15-31)32-16-20-34(46-7)21-17-32/h8-10,12-21,24,27-28,35H,11,23,25-26H2,1-7H3,(H,40,43,44)/t35-,50?/m0/s1

InChI Key

RIVAXSKTYGDAOA-NMIPJSAASA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C[C@@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Preparation Methods

Preparation Methods of (S)-T-GNA Phosphoramidite

Detailed Synthetic Protocols

Preparation of the Protected Glycerol Backbone
  • (R)-(+)-Glycidol is treated with 4,4′-dimethoxytrityl chloride in dichloromethane with triethylamine as base to selectively protect the primary hydroxyl group, yielding DMT-O-(S)-glycidol intermediate.
  • This intermediate is the key scaffold for nucleobase attachment and subsequent phosphitylation.
Nucleobase Attachment
  • Thymine Derivative: The thymine nucleobase is introduced via a Mitsunobu reaction with the DMT-protected glycidol intermediate, proceeding smoothly to give high yields.
  • Adenine Derivative: The adenine nucleobase attachment is more challenging due to solubility and reactivity issues. Use of N6-benzoyl or N6-benzoyl-Boc protected adenine derivatives improves solubility and regioselectivity in Mitsunobu reactions.
  • Cytosine and Guanine Derivatives: Cytosine and guanine nucleobases are introduced using protected forms such as N4-isobutyryl cytosine and N2-isobutyryl, O6-diphenylcarbamoyl guanine to improve reaction yields and stability.
Phosphitylation
  • The nucleoside derivatives bearing a free 3′-hydroxyl group are reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base like diisopropylethylamine (DIPEA) in dichloromethane.
  • This step converts the nucleoside into the corresponding 2-cyanoethyl phosphoramidite, which is the active monomer for oligonucleotide synthesis.
Purification and Characterization
  • The crude phosphoramidites are purified by silica gel column chromatography using gradients of ethyl acetate and methanol.
  • Purity and identity are confirmed by NMR spectroscopy and mass spectrometry.
  • Typical yields for the phosphoramidite monomers range from 40% to 80% depending on the nucleobase.

Representative Data Table: Yields and Conditions for this compound Synthesis

Step Reagents/Conditions Yield (%) Notes
Glycidol Protection (R)-(+)-Glycidol, DMT-Cl, Et3N, DCM ~85 Selective primary OH protection
Thymine Coupling Mitsunobu reaction, DEAD, PPh3, anhydrous solvent 70-75 Smooth reaction, high yield
Adenine Coupling (N6-Benzoyl-Boc) Mitsunobu, sonication in dioxane 34-43 Improved solubility and regioselectivity
Cytosine Coupling (N4-Isobutyryl) Mitsunobu reaction 60-70 Better yields with isobutyryl protection
Guanine Coupling (N2-Isobutyryl, O6-Diphenylcarbamoyl) Mitsunobu reaction 65-75 Stable and efficient coupling
Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, DCM 78-82 Standard phosphitylation conditions
Purification Silica gel chromatography, EtOAc/MeOH gradient - Essential for high purity

Reaction Mechanisms and Conditions Analysis

  • The Mitsunobu reaction is crucial for nucleobase attachment, involving inversion of stereochemistry at the reactive center and nucleophilic substitution.
  • The phosphitylation step involves nucleophilic attack of the 3′-hydroxyl on the phosphorus atom of chlorophosphoramidite, facilitated by DIPEA as a base.
  • Oxidation of the phosphite triester to phosphate triester occurs later during oligonucleotide synthesis, typically using iodine/water.
  • Protecting groups such as DMT and benzoyl derivatives prevent side reactions and increase solubility and stability during synthesis.

Comparative Insights and Optimization

  • The use of N6-benzoyl-Boc adenine was found to significantly improve the Mitsunobu coupling yield and regioselectivity compared to N6-benzoyladenine alone.
  • Sonication during Mitsunobu reaction enhances yield for adenine derivatives.
  • Alternative deprotection methods (e.g., vanadium trichloride instead of HCl) minimize side reactions like silyl group loss during scale-up.
  • Use of TBAF or triethylamine·HF complexes for desilylation is optimized depending on nucleobase type.
  • Phosphitylation under standard conditions remains robust across different nucleobase derivatives.

Scientific Research Applications

RNA Interference (RNAi)

One of the most promising applications of (S)-T-GNA phosphoramidite is in the development of small interfering RNAs (siRNAs) for RNA interference. Research has shown that siRNAs modified with (S)-T-GNA exhibit:

  • Increased Stability : The incorporation of (S)-T-GNA into siRNAs enhances resistance against exonuclease degradation, thereby prolonging their activity in biological systems .
  • Improved Potency : Studies indicate that siRNAs containing (S)-T-GNA demonstrate greater in vitro potency compared to those with traditional ribonucleotides .
  • Reduced Off-Target Effects : The modification allows for more precise targeting, reducing unintended interactions with non-target RNA sequences, which is crucial for minimizing side effects in therapeutic applications .

Targeted Delivery Systems

The use of (S)-T-GNA in conjunction with delivery ligands such as N-acetylgalactosamine (GalNAc) has shown promise in enhancing the delivery of siRNAs to specific tissues, particularly the liver. This targeted approach facilitates:

  • Efficient Internalization : GalNAc-conjugated siRNAs modified with (S)-T-GNA are efficiently internalized by liver cells, enhancing therapeutic efficacy .
  • Clinical Development : Several siRNA formulations incorporating (S)-T-GNA are currently undergoing clinical trials, showcasing its potential for treating various diseases, including genetic disorders and cancers .

Synthesis Techniques

The synthesis of this compound involves several advanced techniques:

  • On-Demand Synthesis : Recent advancements allow for the on-demand synthesis of phosphoramidites, including (S)-T-GNA, using flow chemistry methods that yield high purity and efficiency .
  • Modification Strategies : Researchers have developed methods to incorporate (S)-T-GNA into oligonucleotides through various chemical modifications that enhance their stability and functionality .

Structural Properties

The unique structural properties of (S)-T-GNA contribute significantly to its performance in biological systems:

  • Rotated Nucleobase Orientation : GNA nucleotides adopt a rotated orientation within duplexes, which affects base-pairing capabilities and stability . This property can be exploited to design more effective RNA-based therapeutics.
  • Thermal Stability : Oligonucleotides containing (S)-T-GNA exhibit higher melting temperatures compared to their DNA and RNA counterparts, indicating enhanced stability under physiological conditions .

Clinical Trials

Several clinical studies have demonstrated the effectiveness of (S)-T-GNA-modified siRNAs:

  • A study involving GalNAc-conjugated siRNAs showed improved pharmacokinetic profiles and reduced off-target effects in rodent models, paving the way for human trials .
  • Initial results from human clinical trials indicate that these modified siRNAs have a favorable safety profile compared to traditional formulations, highlighting their potential for widespread therapeutic use .

Data Table: Comparison of Oligonucleotide Properties

PropertyDNARNA(S)-T-GNA
StabilityModerateLowHigh
PotencyVariableModerateHigh
Off-target EffectsCommonModerateReduced
Thermal Stability (TmT_m)40.5°CVariable>63°C

Mechanism of Action

The mechanism of action of (S)-T-GNA phosphoramidite involves the activation and coupling of the phosphoramidite to the 5’-hydroxyl group of an oligonucleotide. The process begins with the protonation of the trivalent phosphorus, followed by the displacement of the N,N-diisopropylamine by tetrazolide. The intermediate then reacts with the 5’-hydroxyl group to form the phosphite triester product . This mechanism ensures the efficient synthesis of oligonucleotides with high fidelity.

Comparison with Similar Compounds

Other GNA Phosphoramidites

GNA (glycol nucleic acid) derivatives share a three-carbon glycol backbone but differ in nucleobases and synthetic yields:

Compound Nucleobase Key Synthetic Step(s) Yield Molecular Formula Purity Reference
(S)-GNA-isocytidine Isocytidine NaH/DMF reaction with compound 2 43% C₃₁H₃₅N₄O₅ ≥95%
(S)-GNA-isoguanosine Isoguanine Sequential NaH/DMF, DMF-DMA, and DIPEA steps 61% C₅₄H₆₁N₉O₇P ≥95%
DMT-U-(S)-GNA Uracil Phosphitylation with 2-cyanoethyl reagent N/A C₃₈H₄₇N₄O₇P ≥97%
  • Key Differences :
    • (S)-T-GNA prioritizes thymine incorporation, whereas other GNA variants target modified bases like isocytidine or isoguanine.
    • DMT-U-(S)-GNA achieves higher purity (≥97% via UPLC) compared to standard GNA phosphoramidites .

exNA Phosphoramidites

Extended nucleic acid (exNA) phosphoramidites (e.g., 7a and 7b) feature an extended backbone for enhanced hybridization and thermal stability . Unlike (S)-T-GNA, exNA derivatives are designed for creating artificial genetic systems with non-canonical base pairing.

LNA Phosphoramidites

Locked nucleic acid (LNA) phosphoramidites exhibit high binding affinity due to a bicyclic sugar moiety. Key distinctions from (S)-T-GNA include:

Property (S)-T-GNA Phosphoramidite LNA-T Phosphoramidite
Backbone Structure Three-carbon glycol 2'-O,4'-C methylene bridge
Coupling Time 400 s 600–900 s (steric hindrance)
Solubility Acetonitrile 1:1 Acetonitrile/CH₂Cl₂
Molecular Weight 702.80 875.92 (A-TNA variant)
Applications Aptamers, gene therapy Diagnostics, antisense therapy
  • LNA phosphoramidites require extended coupling times and specialized solvents .

TNA Phosphoramidites

Threose nucleic acid (TNA) phosphoramidites (e.g., A-TNA, C-TNA) are used in synthetic biology for constructing stable oligonucleotides. For example:

  • A-TNA Phosphoramidite: Molecular formula: C₄₆H₅₀N₇O₇P Purity: ≥97% Role: Incorporates benzoyl-adenosine for antiviral or anticancer TNA-based drugs .
  • Key Contrast : TNA’s four-carbon threose backbone differs fundamentally from GNA’s glycol structure, enabling unique helical conformations .

Cyclohexenyl and aTNA Phosphoramidites

  • Cyclohexenyl Phosphoramidites : Utilize a six-membered carbocyclic backbone for nuclease resistance, distinct from GNA’s flexibility .
  • aTNA (Acyclic Threoninol Nucleic Acid): Features an acyclic scaffold, enabling modular four-way junction designs absent in GNA .

Biological Activity

(S)-T-GNA phosphoramidite is a synthetic compound belonging to the class of glycerol nucleic acids (GNA). Its unique acyclic structure, characterized by a three-carbon sugar-phosphate backbone, allows it to form stable duplexes with complementary nucleic acids, making it a valuable tool in molecular biology and genetic engineering. This article examines the biological activity of this compound, focusing on its stability, applications, and implications in therapeutic contexts.

Stability and Efficacy

Research indicates that this compound significantly enhances the stability and efficacy of small interfering RNAs (siRNAs). Studies show that siRNAs modified with (S)-GNA exhibit increased resistance to exonuclease-mediated degradation compared to their natural counterparts. This enhanced stability is attributed to the unique structural orientation of (S)-GNA, which facilitates effective base pairing with complementary RNA sequences .

Key Findings:

  • Resistance to Degradation: Modified siRNAs show improved resistance to enzymatic degradation.
  • In Vitro Potency: GNA-modified siRNAs demonstrate higher potency in vitro compared to unmodified versions.
  • In Vivo Efficacy: In rodent models, siRNAs containing GNA modifications have shown improved safety profiles and reduced off-target effects .

The mechanism through which this compound enhances RNA stability involves its ability to form stable duplexes through reverse Watson-Crick pairing. This unique interaction profile allows for greater flexibility in designing nucleic acid-based therapeutics and diagnostics. The incorporation of (S)-GNA into siRNAs can mitigate off-target effects by destabilizing seed pairing when strategically placed within the RNA sequence .

Applications in Molecular Biology

This compound serves as a building block for synthesizing GNA oligonucleotides, which have various applications in molecular biology:

  • Therapeutics: Used in the development of RNA-based therapeutics, particularly for gene silencing applications.
  • Diagnostics: Facilitates the design of probes for detecting specific RNA sequences.
  • Enzymatic Reactions: Acts as a substrate for various polymerases, expanding its utility in biotechnological applications .

Comparative Analysis

The following table compares this compound with other nucleic acid analogues:

Compound NameStructure TypeUnique Features
(R)-Glycerol Nucleic AcidAcyclic Nucleic AcidEnantiomer of (S)-GNA; different pairing properties
2'-O-Methyl RNAModified RNAIncreased stability against ribonucleases
Phosphorothioate OligonucleotidesModified DNA/RNAEnhanced resistance to nuclease degradation
Xeno Nucleic AcidsNon-ribose Nucleic AcidDifferent sugar backbones; unique structural properties

The uniqueness of (S)-T-GNA lies in its acyclic structure and stereochemistry, allowing it to adopt distinct conformations that enhance binding capabilities and stability compared to other nucleic acid analogues.

Clinical Development

Recent studies have highlighted the potential of GNA-modified siRNAs in clinical applications. For instance, two specific GNA-modified siRNAs have demonstrated improved safety profiles in human trials compared to their unmodified counterparts. These findings suggest that (S)-T-GNA modifications could lead to more effective therapeutic options with reduced side effects .

Experimental Applications

In laboratory settings, researchers have utilized this compound to synthesize oligonucleotides for various experiments. For example:

  • Gene Silencing: GNA-modified siRNAs have been successfully employed in gene silencing experiments, demonstrating enhanced efficacy.
  • Hybridization Studies: Interaction studies reveal that GNA-modified oligonucleotides exhibit superior hybridization properties compared to traditional RNA or DNA counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.